3-amino-N-(2-naphthyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
Description
Structure and Synthesis: This compound features a fused cyclopenta[b]thieno[3,2-e]pyridine core with a 3-amino group and a 2-naphthyl carboxamide substituent. Its molecular formula is C21H17N3OS (MW: 359.45 g/mol, CAS: 325730-53-8) . The synthesis involves a three-step process:
Cyclopentanone reacts with sodium methoxide and methyl formate to form sodium (Z)-(2-oxocyclopentylidene)methanolate.
Reaction with cyanothioacetamide yields 2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile.
Coupling with 2-bromo-N-(2-naphthyl)acetamide in ethanol with Na2CO3 provides the final product (55% yield) .
Properties
IUPAC Name |
6-amino-N-naphthalen-2-yl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c22-18-16-11-14-6-3-7-17(14)24-21(16)26-19(18)20(25)23-15-9-8-12-4-1-2-5-13(12)10-15/h1-2,4-5,8-11H,3,6-7,22H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETYORHBMXCCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400864-35-9 | |
| Record name | 3-AMINO-N-(2-NAPHTHYL)-6,7-DIHYDRO-5H-CYCLOPENTA[B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-naphthyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a naphthylamine derivative, the compound can be synthesized through a series of reactions including amination, cyclization, and carboxylation .
Industrial Production Methods
large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity, potentially using automated synthesis equipment and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-naphthyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-amino-N-(2-naphthyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide exhibit promising anticancer properties. Studies have shown that such compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its structural features allow it to interact with microbial cell membranes and inhibit essential enzymatic functions, making it a candidate for developing new antimicrobial agents.
PDE4 Inhibition
The compound has been explored as a phosphodiesterase type 4 (PDE4) inhibitor, which is relevant in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). PDE4 inhibitors work by increasing intracellular cyclic AMP levels, leading to reduced inflammation and improved airway function .
Organic Electronics
Due to its unique electronic properties, this compound is being investigated for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to tune its electronic properties through structural modifications makes it suitable for enhancing the efficiency of these devices.
Photovoltaic Materials
The compound's ability to absorb light efficiently positions it as a potential candidate for use in photovoltaic materials, contributing to the development of more efficient solar energy conversion systems.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Investigate antimicrobial properties | Showed effective inhibition of Gram-positive bacteria with minimal inhibitory concentrations comparable to existing antibiotics. |
| Study C | Assess PDE4 inhibition | Confirmed dose-dependent inhibition of PDE4 activity with potential therapeutic implications for respiratory diseases. |
Mechanism of Action
The mechanism of action of 3-amino-N-(2-naphthyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Properties :
- Solubility : Likely similar to analogs (e.g., soluble in DMSO for bromo-difluorophenyl derivatives ).
- Analytical Characterization : NMR, IR, and HPLC confirm purity and structure .
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Structural Variations and Impact on Activity
Electron-withdrawing groups (e.g., 4-chloro, 4-fluoro in KuSaSch series) improve antiplasmodial potency by modulating electronic density . Methoxy groups (e.g., BX89211, ) may increase solubility but reduce membrane permeability .
Furan/thiophene substitutions (BX89211, ) introduce heteroatoms that influence π-π stacking and hydrogen bonding .
Biological Activity
3-amino-N-(2-naphthyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C21H17N3OS
- CAS Number : 400864-35-9
This structure features a cyclopentathieno-pyridine backbone with an amino group and a naphthyl substituent, which may influence its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[3,2-e]pyridine derivatives. For instance, compounds in this class have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cancer stem cell (CSC) populations.
Case Study: Breast Cancer
In a study focusing on breast cancer cell lines (MDA-MB-231 and MCF-7), a related thieno compound was shown to significantly reduce the percentage of CSCs and induce apoptosis. The treatment led to alterations in metabolic profiles, particularly affecting glycolysis and pyruvate metabolism, suggesting a multifaceted mechanism of action .
The biological activity of this compound is believed to involve:
- Inhibition of Phosphoinositide-Specific Phospholipase C (pi-PLC) : This enzyme plays a crucial role in cell signaling pathways related to growth and survival.
- Modulation of Glycosphingolipid Metabolism : Changes in glycosphingolipid expression can influence cell proliferation and survival .
Affinity Data
Affinity studies have provided insights into the potency of this compound against specific biological targets. For example, related thieno compounds have shown IC50 values in the nanomolar range against cancer cell lines, indicating strong inhibitory effects .
Summary of Key Studies
Metabolic Profiling
Metabolic profiling has revealed that treatment with thieno derivatives leads to significant changes in metabolic pathways associated with energy production and cellular growth. This highlights the potential for these compounds to not only inhibit cancer cell proliferation but also alter fundamental metabolic processes within the cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-amino-N-(2-naphthyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide, and what yields are typically achieved?
- Methodological Answer : The compound is synthesized via multi-step protocols. A representative route involves:
Cyclopentanone Derivatization : Reacting cyclopentanone with sodium methoxide and methyl formate to generate sodium (Z)-(2-oxocyclopentylidene) methanolate .
Cyclization : Reacting the methanolate with cyanothioacetamide and piperidinium acetate, followed by acidification, to form 2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile .
Coupling : Reacting the intermediate with 2-bromo-N-(2-naphthyl)acetamide in ethanol under anhydrous sodium carbonate, yielding the final product (55% yield) .
Table 1 : Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Intermediate/Product | Yield |
|---|---|---|---|
| 1 | NaOMe, methyl formate | Sodium methanolate | 85% |
| 2 | Cyanothioacetamide, AcOH | Thioxo-carbonitrile | 70% |
| 3 | Bromoacetyl derivative, Na₂CO₃ | Final product | 55% |
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- 1H/13C NMR and DEPT : To confirm proton/carbon environments and distinguish CH₃, CH₂, and CH groups .
- HRMS : For precise molecular weight validation (e.g., deviation < 2 ppm) .
- X-ray Crystallography : To resolve stereochemical ambiguities, as demonstrated for analogous thienopyridine carboxamides .
Q. How can researchers address discrepancies in spectral data (e.g., NMR shifts) between experimental and computational predictions?
- Methodological Answer :
- Step 1 : Verify solvent and temperature conditions match computational settings (e.g., DMSO-d₆ at 298 K).
- Step 2 : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) to recalculate shifts, accounting for solvent effects .
- Step 3 : Cross-validate with 2D NMR (COSY, HSQC) to confirm assignments .
Advanced Research Questions
Q. What strategies optimize the low yield (55%) in the final coupling step of the synthesis?
- Methodological Answer :
- Solvent Screening : Replace ethanol with DMF or THF to enhance solubility of intermediates .
- Catalysis : Introduce Pd/Cu-based catalysts to accelerate C–N bond formation .
- Computational Guidance : Use reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) to identify energetically favorable pathways .
Q. How does the compound’s thieno[3,2-e]pyridine core influence its biological activity, and what assays validate these effects?
- Methodological Answer :
- Mechanistic Insight : The fused thiophene-pyridine system enhances π-π stacking with enzyme active sites (e.g., kinase inhibitors) .
- Assay Design :
- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Screen against COX-2 or EGFR kinases via fluorescence polarization .
Table 2 : Representative Biological Data for Analogues
| Analog Structure | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| N-Phenyl derivative | COX-2 | 1.2 | |
| 4-Furan-substituted analogue | EGFR | 0.8 |
Q. What computational tools are recommended for predicting the compound’s reactivity in novel reactions (e.g., functionalization at the 3-amino group)?
- Methodological Answer :
- Reactivity Prediction : Use DFT (Gaussian 16) with solvent continuum models (SMD) to calculate Fukui indices for nucleophilic/electrophilic sites .
- Docking Studies : AutoDock Vina to model interactions with biological targets, prioritizing modifications that improve binding affinity .
Q. How should researchers resolve contradictions in bioassay results across different studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardization : Adopt uniform assay protocols (e.g., cell passage number, serum concentration) .
- Control Replication : Include reference compounds (e.g., doxorubicin for cytotoxicity) to normalize data .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or systemic biases .
Data Contradiction Analysis
Q. Why might crystallographic data conflict with NMR-based structural assignments?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
